4-[5-(2,4-Dichlorophenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine
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Overview
Description
4-[5-(2,4-Dichlorophenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine is a heterocyclic compound that features two oxadiazole rings and a dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(2,4-Dichlorophenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine typically involves the formation of the oxadiazole rings through cyclization reactions. One common method involves the reaction of a hydrazide with a nitrile oxide, which can be generated in situ from a chloroformate and a base. The reaction conditions often require a solvent such as dichloromethane and a catalyst like triethylamine, with the reaction being carried out at room temperature.
Industrial Production Methods
For industrial-scale production, continuous flow microreactor systems can be employed to enhance reaction efficiency and yield. These systems allow for precise control of reaction parameters such as temperature, flow rate, and residence time, which are crucial for optimizing the synthesis of complex heterocyclic compounds .
Chemical Reactions Analysis
Types of Reactions
4-[5-(2,4-Dichlorophenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the dichlorophenyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
4-[5-(2,4-Dichlorophenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of 4-[5-(2,4-Dichlorophenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or disrupt cellular processes by binding to DNA or proteins. The exact pathways and targets can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
Similar Compounds
2-(2,4-Dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one: Another heterocyclic compound with similar structural features.
2,2’-Bis(2-dichlorophenyl)-4,4’5,5’-tetraphenyl-1,2’-biimidazole: Shares the dichlorophenyl group and has applications in materials science.
Uniqueness
4-[5-(2,4-Dichlorophenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine is unique due to its dual oxadiazole rings, which confer distinct chemical properties and reactivity. This structural feature makes it particularly versatile for various applications, from medicinal chemistry to advanced materials.
Properties
Molecular Formula |
C10H5Cl2N5O2 |
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Molecular Weight |
298.08 g/mol |
IUPAC Name |
4-[5-(2,4-dichlorophenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine |
InChI |
InChI=1S/C10H5Cl2N5O2/c11-4-1-2-5(6(12)3-4)10-14-9(17-18-10)7-8(13)16-19-15-7/h1-3H,(H2,13,16) |
InChI Key |
FIAXAEHHVLBCSM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=NC(=NO2)C3=NON=C3N |
Origin of Product |
United States |
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